rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans typically involves the reduction of the corresponding ketone or the ring-opening of an epoxide. One common method is the reduction of 2-ethoxycyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve the desired reduction. The process is optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield different alcohols or hydrocarbons, depending on the reducing agent and conditions used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-ethoxycyclohexanone or 2-ethoxycyclohexanal.
Reduction: 2-ethoxycyclohexane or 2-ethoxycyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals, fragrances, and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-methoxycyclohexan-1-ol, trans
- rac-(1R,2R)-2-propoxycyclohexan-1-ol, trans
- rac-(1R,2R)-2-butoxycyclohexan-1-ol, trans
Uniqueness
rac-(1R,2R)-2-ethoxycyclohexan-1-ol, trans is unique due to its specific ethoxy substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications where specific stereochemical and functional group characteristics are required.
Properties
CAS No. |
15051-95-3 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.